molecular formula C8H5FO4 B172910 2-Fluoroisophthalic acid CAS No. 1583-65-9

2-Fluoroisophthalic acid

Cat. No. B172910
CAS RN: 1583-65-9
M. Wt: 184.12 g/mol
InChI Key: DWOLBEJAJWCIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroisophthalic acid is a chemical compound with the CAS Number: 1583-65-9. It has a molecular weight of 184.12 and is typically a solid at room temperature . The compound is known for its purity, typically around 97% .


Molecular Structure Analysis

The molecular structure of 2-Fluoroisophthalic acid consists of a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

  • Crystal Structure Analysis :

    • 2-Fluoroisophthalic acid has been used in the formation of a compound with 4,4′-bipyridine, leading to a wave-like tape motif via intermolecular hydrogen bonds. This structure is combined into a two-dimensional architecture through interactions involving bipy and 2-Fluoroisophthalic acid molecules (Qin, 2011).
  • Coordination Polymers and Luminescence :

    • Lanthanide coordination polymers constructed from 2-Fluoroisophthalic acid have been studied for their 3-D pillared clay mimics and luminescence properties. Specifically, the EuIII complex displays strong red luminescence (Zhang et al., 2010).
  • Sensing and Analysis of Carboxylic Acids :

    • A fluorogenic labelling reagent based on 2-Fluoroisophthalic acid derivatives has been used for HPLC analysis of carboxylic acids, demonstrating its utility in biochemical analysis (Gatti et al., 1992).
    • Additionally, chiral fluorosensors derived from 2-Fluoroisophthalic acid have been developed for enantioselective sensing of various carboxylic acids, including amino acids (Mei & Wolf, 2004).
  • Fluorescent Amino Acids and Biological Applications :

    • The development of fluorescent amino acids, including those derived from 2-Fluoroisophthalic acid, has significantly contributed to chemical biology. These compounds are used in optical imaging to study biological processes (Cheng et al., 2020).
  • Fluoride Ion Sensing and Health Applications :

    • 2-Fluoroisophthalic acid derivatives have been studied for their role in fluoride ion sensing, relevant to health applications such as dental care and osteoporosis treatment (Wade et al., 2010).
  • Cancer Cell Growth Inhibition :

    • Coordination polymers derived from 2-Fluoroisophthalic acid have been investigated for their inhibitory activity against cancer cells, particularly glioma cells. This highlights its potential in anticancer drug development (Li et al., 2020).

Safety And Hazards

The safety information available indicates that 2-Fluoroisophthalic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLBEJAJWCIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384462
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroisophthalic acid

CAS RN

1583-65-9
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoroisophthalic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoroisophthalic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoroisophthalic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoroisophthalic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoroisophthalic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoroisophthalic acid

Citations

For This Compound
6
Citations
X Zhao, XZ Wang, XK Jiang, YQ Chen… - Journal of the …, 2003 - ACS Publications
This paper describes the synthesis, self-assembly, and characterization of a new class of highly stable hydrazide-based quadruply hydrogen-bonded heterodimers. All of the hydrazide-…
Number of citations: 207 pubs.acs.org
SS Zhu, M Nieger, J Daniels, T Felder… - … A European Journal, 2009 - Wiley Online Library
… The aniline was first converted into 2-fluoro-m-xylene by a Schiemann reaction,22 which was then oxidized with potassium permanganate to form 2-fluoroisophthalic acid.23 In the last …
KM Doxsee, M Feigel, KD Stewart… - Journal of the …, 1987 - ACS Publications
The design and syntheses of four new macrocyclic host compounds (1-4, Chart I) are reported which contain three cyclic urea carbonyls and two anisyl-like oxygens alternately …
Number of citations: 116 pubs.acs.org
YY Zhu, C Li, GY Li, XK Jiang, ZT Li - The Journal of Organic …, 2008 - ACS Publications
… Compound 1: To a solution of 2-fluoroisophthalic acid (0.14 g, 0.76 mmol) in THF (20 mL) was added oxalyl dichloride (1.6 mL, 19.8 mmol) and DMF (0.05 mL). The solution was stirred …
Number of citations: 89 pubs.acs.org
R Kothapalli, AM Khan, Basappa, A Gopalsamy… - PloS one, 2010 - journals.plos.org
… The chemical name of the seven lead compounds with their corresponding Maybridge identity (ID) number are 2-fluoroisophthalic acid (compound 1: 3764), 3-(carboxymethyl)-2-…
Number of citations: 18 journals.plos.org
R KOTHAPALLI - 2013 - core.ac.uk
” A life spent making mistakes is not only more honourable, but more useful than a life spent doing nothing”–George Bernard Shaw. I realized the real essence of these words through …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.